Cas no 2097954-25-9 (2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid)

2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid is a specialized heterocyclic compound featuring a benzoisoxazole core substituted with a chloro group at the 5-position and an aminoacetic acid moiety. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both the chlorobenzoisoxazole and amino acid functionalities enhances its utility in constructing biologically active molecules, particularly in the development of enzyme inhibitors and receptor modulators. Its high purity and well-defined stereochemistry ensure consistent performance in synthetic applications. The compound’s stability under standard conditions further facilitates handling and storage in research and industrial settings.
2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid structure
2097954-25-9 structure
商品名:2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid
CAS番号:2097954-25-9
MF:C9H7ClN2O3
メガワット:226.61648106575
CID:4774009

2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid
    • 2-amino-2-(5-chloro-1,2-benzoxazol-3-yl)acetic acid
    • 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid
    • インチ: 1S/C9H7ClN2O3/c10-4-1-2-6-5(3-4)8(12-15-6)7(11)9(13)14/h1-3,7H,11H2,(H,13,14)
    • InChIKey: ZWONGFREADIKOA-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC2=C(C=1)C(C(C(=O)O)N)=NO2

計算された属性

  • せいみつぶんしりょう: 226.0145198 g/mol
  • どういたいしつりょう: 226.0145198 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 264
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 89.4
  • 疎水性パラメータ計算基準値(XlogP): -1.3
  • ぶんしりょう: 226.61

2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1967-2404-0.5g
2-amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid
2097954-25-9 95%+
0.5g
$505.0 2023-09-06
Life Chemicals
F1967-2404-1g
2-amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid
2097954-25-9 95%+
1g
$532.0 2023-09-06
Life Chemicals
F1967-2404-5g
2-amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid
2097954-25-9 95%+
5g
$1596.0 2023-09-06
Life Chemicals
F1967-2404-0.25g
2-amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid
2097954-25-9 95%+
0.25g
$479.0 2023-09-06
Life Chemicals
F1967-2404-10g
2-amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid
2097954-25-9 95%+
10g
$2234.0 2023-09-06
Life Chemicals
F1967-2404-2.5g
2-amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid
2097954-25-9 95%+
2.5g
$1064.0 2023-09-06
TRC
A191661-500mg
2-amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid
2097954-25-9
500mg
$ 500.00 2022-05-31
TRC
A191661-100mg
2-amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid
2097954-25-9
100mg
$ 135.00 2022-05-31
TRC
A191661-1g
2-amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid
2097954-25-9
1g
$ 775.00 2022-05-31

2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid 関連文献

2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acidに関する追加情報

Professional Introduction to 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic Acid (CAS No. 2097954-25-9)

2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid, with the CAS number 2097954-25-9, is a significant compound in the field of chemical and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both amino and carboxylic acid functional groups, coupled with a complex heterocyclic system, makes it a versatile scaffold for medicinal chemists exploring novel therapeutic agents.

The molecular structure of 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid features a benzodioxole ring substituted with a chlorine atom at the 5-position, linked to an acetic acid derivative through an amine group. This intricate arrangement not only contributes to its chemical reactivity but also opens up possibilities for diverse biological interactions. The benzodioxole moiety is particularly noteworthy, as it is commonly found in bioactive molecules known for their pharmacological properties.

In recent years, there has been a surge in research focusing on heterocyclic compounds due to their widespread presence in bioactive natural products and synthetic drugs. Among these, benzodioxole derivatives have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The specific substitution pattern in 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid positions it as a valuable candidate for further exploration in these fields.

One of the most compelling aspects of this compound is its potential to serve as a lead molecule in the development of new drugs. The combination of the amino group and the carboxylic acid moiety allows for easy modifications through various chemical reactions, such as amide bond formation, esterification, and coupling reactions. These modifications can be tailored to enhance specific biological activities, making 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid a versatile building block for drug discovery.

Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry. For instance, derivatives of benzodioxole have been investigated for their ability to modulate enzyme activity and interact with biological targets. The chlorine substituent in the 5-position of the benzodioxole ring in 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid may play a crucial role in determining its binding affinity and selectivity towards target proteins. This feature makes it an attractive candidate for structure-based drug design.

The synthesis of 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The process typically begins with the preparation of the benzodioxole core, followed by functional group transformations to introduce the amino and carboxylic acid groups. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and metal-mediated cyclizations, are often employed to construct the complex heterocyclic system.

The pharmacological potential of 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid has been explored in several preclinical studies. These studies have demonstrated its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. The compound's structural features are believed to contribute to its inhibitory effects on key enzymes such as COX (cyclooxygenase) and LOX (lipoxygenase), which are implicated in inflammation and pain mediation.

In addition to its anti-inflammatory properties, preliminary data suggest that 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid may exhibit other therapeutic benefits. For example, its ability to modulate neurotransmitter release has been observed in certain experimental models, indicating potential applications in neuropharmacology. Further research is needed to fully elucidate these effects and explore their clinical relevance.

The development of new drugs is often hampered by challenges such as poor solubility, low bioavailability, and off-target effects. However, the structural versatility of 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid offers opportunities to address these issues through rational drug design. By incorporating additional functional groups or altering the substitution pattern on the benzodioxole ring, chemists can fine-tune the properties of this compound to improve its pharmacokinetic profile.

The role of computational chemistry and molecular modeling has become increasingly important in modern drug discovery. These tools allow researchers to predict the binding affinity and mode of interaction between compounds like 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid and their target proteins. Such simulations can guide synthetic efforts by identifying key structural features that enhance binding efficacy and selectivity.

In conclusion, 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid (CAS No. 2097954-25-9) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activity make it a valuable scaffold for developing new therapeutic agents. As research continues to uncover new applications for heterocyclic compounds, compounds like this are likely to play an increasingly important role in addressing unmet medical needs.

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